![molecular formula C14H8FNO4S B1666094 (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 900515-16-4](/img/structure/B1666094.png)
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
AS-252424 is a furan-2-ylmethylene thiazolidinedione compound that acts as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It is known for its potent and selective inhibition of PI3Kγ, with an inhibitory concentration (IC50) of approximately 33 nanomolar . This compound has been extensively studied for its role in various biological processes, including its potential therapeutic applications in diseases related to inflammation and cancer .
Mechanism of Action
Target of Action
AS-252424 is a potent and selective inhibitor of PI3Kγ (Phosphoinositide 3-kinase gamma) and ACSL4 (Acyl-CoA synthetase long-chain family member 4) . PI3Kγ is a lipid kinase involved in immune cell function, while ACSL4 is a key enzyme in lipid metabolism that plays a significant role in a regulated cell death process known as ferroptosis .
Mode of Action
AS-252424 interacts with its targets in a specific manner. It binds directly to the glutamine 464 of ACSL4, inhibiting its enzymatic activity . This interaction suppresses lipid peroxidation, a key process in ferroptosis, thereby inhibiting this form of cell death .
Biochemical Pathways
The inhibition of ACSL4 by AS-252424 affects the ferroptosis pathway. Ferroptosis is a form of regulated cell death driven by the excessive accumulation of lipid peroxidation on cell membranes . By inhibiting ACSL4, AS-252424 suppresses lipid peroxidation, thereby preventing ferroptosis .
Result of Action
The primary result of AS-252424’s action is the inhibition of ferroptosis in both human and mouse cells . This is achieved through the suppression of lipid peroxidation, a key process in ferroptosis . Additionally, AS-252424 has been shown to induce apoptotic pathway activation and significant changes in global phosphorylation-regulated cell signal .
Biochemical Analysis
Biochemical Properties
AS-252424 plays a significant role in biochemical reactions, particularly as a PI3Kγ inhibitor . It interacts with enzymes such as PI3Kγ, showing reduced potency on PI3Kα . The nature of these interactions is competitive, specifically with ATP .
Cellular Effects
AS-252424 has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell activity in pancreatic cancer cell lines HPAF and Capan1 . Moreover, it influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt pathway .
Molecular Mechanism
AS-252424 exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive PI3Kγ inhibitor, meaning it competes with ATP for binding sites, thereby inhibiting the action of PI3Kγ . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Over time, AS-252424 has been observed to induce apoptotic pathway activation and significant changes in global phosphorylation-regulated cell signal . It also induces reactivation of Akt, which can decrease the treatment outcome on cell survival .
Dosage Effects in Animal Models
In animal models, specifically in acute peritonitis mouse models, oral administration of AS-252424 (10 mg/kg) led to a moderate reduction of neutrophil recruitment . This result was almost identical to what was observed in PI3Kγ-deficient mice .
Metabolic Pathways
AS-252424 is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with enzymes such as PI3Kγ and has effects on metabolic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS-252424 involves the formation of the furan-2-ylmethylene thiazolidinedione core structure. The synthetic route typically includes the following steps:
Formation of the Thiazolidinedione Core: This involves the reaction of thiazolidine-2,4-dione with appropriate aldehydes to form the thiazolidinedione core.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with furan-2-carbaldehyde.
Final Purification: The final product is purified using standard chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of AS-252424 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reaction and minimize by-products.
Solvent Selection: Choosing solvents that facilitate the reaction and are easy to remove during purification.
Purification Techniques: Employing large-scale chromatographic methods or crystallization techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
AS-252424 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with different substituents on the furan ring.
Scientific Research Applications
Biological Activities
Research indicates that AS-252424 has several promising biological activities:
- Inhibition of PKB/Akt Phosphorylation : In human monocytic cell lines (THP-1), AS-252424 effectively inhibits the phosphorylation of PKB/Akt induced by MCP-1 binding to the GPCR chemokine receptor CCR2. This action underscores its potential in modulating inflammatory responses.
- Antidiabetic Properties : As a thiazolidinedione derivative, AS-252424 may enhance insulin sensitivity and exhibit antidiabetic effects similar to other compounds in its class like rosiglitazone and pioglitazone .
- Anti-inflammatory Effects : The compound's ability to inhibit PI3Kγ signaling suggests potential applications in treating inflammatory diseases by modulating immune responses.
Case Study 1: Inhibition of Cancer Cell Growth
In a recent study, AS-252424 demonstrated significant inhibition of cancer cell growth in vitro. The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. This effect was attributed to the compound's ability to inhibit PI3Kγ-mediated signaling pathways critical for tumor growth and survival.
Case Study 2: Modulation of Immune Responses
Another study focused on the immunomodulatory effects of AS-252424. The compound was administered to animal models exhibiting chronic inflammation. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups. This suggests its potential utility in treating autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
LY294002: Another PI3K inhibitor with broader specificity, inhibiting multiple isoforms of PI3K.
Wortmannin: A potent PI3K inhibitor with irreversible binding properties.
IC87114: A selective inhibitor of PI3K delta (PI3Kδ), another isoform of PI3K
Uniqueness of AS-252424
AS-252424 is unique due to its high selectivity for PI3Kγ over other isoforms of PI3K. This selectivity makes it a valuable tool for studying the specific role of PI3Kγ in various biological processes and for developing targeted therapies with fewer off-target effects .
Biological Activity
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione, also known as AS-252424, is a thiazolidinedione derivative notable for its multifaceted biological activities. Its structure incorporates a thiazolidine ring, a furan moiety, and a fluoro-substituted phenyl group, indicating potential applications in medicinal chemistry.
AS-252424 functions primarily as an ATP-competitive inhibitor of PI3Kγ (phosphoinositide 3-kinase gamma). By binding to the ATP binding pocket of PI3Kγ, it prevents ATP from attaching and inhibits the phosphorylation of downstream substrates essential for PI3Kγ signaling pathways. This disruption can significantly influence cellular processes such as inflammation and cancer cell proliferation .
Anticancer Activity
Research has demonstrated that AS-252424 exhibits significant anticancer properties. The compound has been evaluated using the MTT assay across various cancer cell lines, showing dose-dependent cytotoxicity. Notably, it has been reported to have an IC50 value in the range of 10–30 µM against several cancer types, indicating its potential as a therapeutic agent .
Table 1: IC50 Values of AS-252424 Against Different Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A431 | 15 |
U251 | 20 |
Jurkat | 25 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, with results indicating enhanced activity when halogen or nitro groups are present on the phenyl ring. For instance, derivatives containing these groups showed good to moderate activity against all tested microorganisms .
Table 2: Antimicrobial Activity of AS-252424 Derivatives
Compound | Bacterial Strain | Activity Level |
---|---|---|
AS-252424 | Staphylococcus aureus | Moderate |
AS-252424 | Escherichia coli | Good |
AS-252424 | Candida albicans | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of AS-252424 is closely linked to its structural components. The presence of electron-withdrawing groups, such as fluorine and hydroxyl on the phenyl ring, enhances its interaction with biological macromolecules. Studies indicate that modifications to the thiazolidine structure can significantly affect its potency and selectivity against target enzymes .
Case Studies
Several studies have highlighted the efficacy of AS-252424 in preclinical models:
- Study on Inhibition of Tumor Growth : In mouse models bearing xenografts of human tumors, treatment with AS-252424 resulted in a significant reduction in tumor size compared to controls.
- Inflammation Model : In models of induced inflammation, AS-252424 administration led to decreased levels of inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVWNDMOQPMGE-SDQBBNPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017365 | |
Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900515-16-4 | |
Record name | AS-252424 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AS-252424 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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